molecular formula C10H13N B161682 8-Methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 129961-74-6

8-Methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B161682
CAS No.: 129961-74-6
M. Wt: 147.22 g/mol
InChI Key: UFUSUNKYIGBDOI-UHFFFAOYSA-N
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Description

8-Methyl-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinoline, a compound that belongs to the isoquinoline alkaloids family These compounds are known for their diverse biological activities and are found in various natural sources

Biochemical Analysis

Biochemical Properties

8-Methyl-1,2,3,4-tetrahydroisoquinoline, like other THIQs, interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit the formation of 3,4-dihydroxyphenylacetic acid and shift dopamine catabolism toward COMT-dependent O-methylation . It also inhibits both MAO-A and B enzymes activity, leading to increased neurotransmitter levels in the brain .

Cellular Effects

This compound has significant neuroprotective activity. It can interact with the agonistic conformation of dopamine receptors . It has been suggested that it may play a role in controlling neurotransmitter function and preventing neurotoxicity related to MAO activity in the brain .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with dopamine receptors and its influence on dopamine metabolism. It inhibits the formation of 3,4-dihydroxyphenylacetic acid and shifts dopamine catabolism toward COMT-dependent O-methylation . It also inhibits both MAO-A and B enzymes activity .

Temporal Effects in Laboratory Settings

It has been suggested that it demonstrates significant neuroprotective activity .

Metabolic Pathways

This compound is involved in the metabolism of dopamine. It inhibits the formation of 3,4-dihydroxyphenylacetic acid and shifts dopamine catabolism toward COMT-dependent O-methylation .

Transport and Distribution

It has been suggested that it may interact with dopamine receptors .

Subcellular Localization

It has been suggested that it may interact with dopamine receptors , which are typically located on the cell membrane.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods. One common approach is the Pictet-Spengler reaction, which involves the condensation of a phenylethylamine derivative with an aldehyde under acidic conditions . Another method includes the Bischler-Napieralski reaction, where a β-phenylethylamine is cyclized in the presence of a dehydrating agent .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 8-Methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce various functional groups like nitro or halogen groups .

Comparison with Similar Compounds

Uniqueness: 8-Methyl-1,2,3,4-tetrahydroisoquinoline stands out due to its specific methyl substitution, which enhances its chemical stability and biological activity. This unique structure allows it to interact differently with molecular targets compared to its analogs .

Properties

IUPAC Name

8-methyl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-8-3-2-4-9-5-6-11-7-10(8)9/h2-4,11H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFUSUNKYIGBDOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CNCCC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70568602
Record name 8-Methyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70568602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129961-74-6
Record name 8-Methyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70568602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-methyl-1,2,3,4-tetrahydroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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